molecular formula C20H16ClN3S B3400314 4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040658-88-5

4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3400314
CAS No.: 1040658-88-5
M. Wt: 365.9 g/mol
InChI Key: KSXGXMRTZLOSRZ-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-chlorobenzylthio group at position 4 and a 4-methylphenyl group at position 2. The pyrazolo[1,5-a]pyrazine scaffold is notable for its planar, aromatic structure, which facilitates π-π stacking interactions in biological systems. The 3-chlorobenzylthio substituent introduces steric bulk and electron-withdrawing effects, while the 4-methylphenyl group enhances hydrophobicity. This compound is of interest in medicinal chemistry due to its structural similarity to pyrazoloquinoxaline and pyrazolopyrimidine derivatives, which exhibit diverse pharmacological activities .

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-5-7-16(8-6-14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-3-2-4-17(21)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXGXMRTZLOSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This step often involves the use of a Friedel-Crafts alkylation reaction, where the pyrazolo[1,5-a]pyrazine core is reacted with a 4-methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 3-Chlorobenzylthio Group: This is typically done via a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrazine derivative is treated with 3-chlorobenzylthiol in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine has been investigated for various applications:

    Medicinal Chemistry: As a potential scaffold for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Biological Studies: Used in the study of enzyme inhibition, particularly targeting kinases and other enzymes involved in disease pathways.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine exerts its effects is often related to its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Thioether vs. Chloro: Thioether groups (e.g., in the main compound) may confer metabolic stability via resistance to oxidative degradation compared to chloro substituents .
  • Therapeutic Potential: The main compound’s TLR7 antagonism (inferred from ) could be optimized by introducing alkyl chains or polar groups to balance potency and solubility .

Biological Activity

4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the class of pyrazolo derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with a chlorobenzylthio group and a methylphenyl substituent. Its unique structure contributes to its biological activity, as modifications in the substituents can influence pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that derivatives of pyrazolo compounds can induce apoptosis through multiple pathways, including the activation of caspases and modulation of key proteins involved in cell survival and death.

  • Case Study : A study on related pyrazolo compounds showed that they could enhance apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins like NF-κB .

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been extensively studied. In vitro evaluations have demonstrated their efficacy against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives indicate potent antimicrobial activity.

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Related Derivative0.15 - 0.20Escherichia coli
  • Research Findings : In a comparative study, several pyrazole derivatives exhibited strong bactericidal activity against Staphylococcus aureus, with inhibition zones indicating effective biofilm disruption .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by modulating mitochondrial membrane potential and activating caspases.
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are likely responsible for its antimicrobial effects.

Comparative Analysis with Other Pyrazolo Derivatives

To contextualize the biological activity of this compound, it is essential to compare it with other known pyrazolo compounds:

Compound NameBiological ActivityRemarks
Pyrazolo[3,4-d]pyrimidineAnticancerStrong cytotoxicity in vitro
4-Amino-1H-pyrazoleAntimicrobialEffective against gram-positive bacteria
Pyrazolo[1,5-b]pyridineAntiviralPotential in treating viral infections

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

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